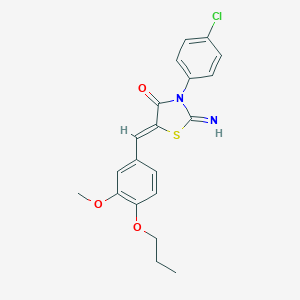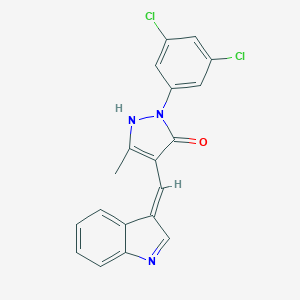![molecular formula C21H22N2O3 B302856 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide](/img/structure/B302856.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMCC is a benzoxazole derivative that has shown promising results in various scientific research applications.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its versatility in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. Another potential direction is the study of the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, in order to better understand its effects on the body. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide in humans.
合成方法
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide can be synthesized by the reaction of 4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with cyclohexanecarboxylic acid in the presence of a dehydrating agent. The resulting product is then subjected to further purification steps to obtain the final product.
科学研究应用
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.
属性
产品名称 |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-12-9-16(13-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) |
InChI 键 |
FQEUIFIKAIPYCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)

![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)